molecular formula C14H17NS B13319620 3-(1-Benzothiophen-3-ylmethyl)piperidine

3-(1-Benzothiophen-3-ylmethyl)piperidine

Cat. No.: B13319620
M. Wt: 231.36 g/mol
InChI Key: WAMZCTCAQXKTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride (1:1) is a piperidine derivative substituted with a benzothiophene methyl group at the 3-position. Key physicochemical properties include:

  • Molecular formula: C₁₄H₁₈ClNS
  • Average mass: 267.815 g/mol
  • Monoisotopic mass: 267.084848 g/mol
  • Stereochemistry: 0 defined stereocenters (racemic or achiral) .

This compound is structurally tailored for applications in medicinal chemistry, particularly as a scaffold for targeting receptors or enzymes .

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethyl)piperidine

InChI

InChI=1S/C14H17NS/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15H,3-4,7-9H2

InChI Key

WAMZCTCAQXKTHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-3-ylmethyl)piperidine typically involves the reaction of benzothiophene derivatives with piperidine under specific conditions. One common method includes the use of a benzothiophene-3-carbaldehyde as a starting material, which undergoes reductive amination with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-3-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound 3-(1-Benzothiophen-3-ylmethyl)piperidine has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including those similar to this compound, exhibit promising anticancer properties. For instance, research involving piperidine derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain piperidine compounds displayed cytotoxicity against hypopharyngeal tumor cells, suggesting their potential as anti-cancer agents .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. Compounds structurally related to this compound have been studied for their interactions with neurotransmitter receptors, particularly in the context of Alzheimer's disease. These compounds have shown dual inhibition of cholinesterases and potential modulation of amyloid beta aggregation, making them candidates for further exploration in neurodegenerative disease treatment .

Histamine Receptor Modulation

The modulation of histamine receptors is another area where piperidine derivatives are gaining interest. Research has identified compounds that act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in various neurological disorders. The structural characteristics of piperidines allow them to maintain high affinity for these receptors while potentially offering additional therapeutic benefits through multi-targeting capabilities .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Neuropharmacological EffectsDual inhibition of cholinesterases; modulation of amyloid beta aggregation
Histamine Receptor ModulationAntagonists/inverse agonists at H3 receptors; multi-targeting capabilities

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of piperidine derivatives, researchers synthesized various compounds and tested their effects on FaDu hypopharyngeal tumor cells. One compound demonstrated significantly enhanced cytotoxicity compared to the standard treatment (bleomycin), indicating the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Neuropharmacological Potential

A recent investigation into the neuropharmacological effects of piperidine derivatives revealed that certain compounds could effectively inhibit cholinesterase activity while also modulating amyloid beta aggregation. This dual action suggests a promising avenue for treating Alzheimer's disease and related disorders .

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Aromatic Substitutions

1-Benzyl-3-(chloromethyl)piperidine
  • Formula : C₁₃H₁₈ClN
  • Key features : A benzyl group at the 1-position and a chloromethyl group at the 3-position.
  • Applications : Intermediate in synthesizing antipsychotics or anticonvulsants due to halogenated alkyl chains enhancing lipophilicity .
(1-Benzylpiperidin-3-yl)methanol
  • Formula: C₁₃H₁₉NO
  • Key features : Hydroxymethyl group at the 3-position instead of benzothiophene.
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine
  • Biological relevance : Exhibits opioid receptor binding (IC₅₀ ~1 µM for [³H]-PCP displacement in rat brain). The hydroxyl group enhances hydrogen-bonding capacity, contrasting with the sulfur-mediated interactions of benzothiophene derivatives .

Piperidine-Benzothiophene Hybrids vs. Benzothiazole/Chromone Analogs

Benzothiazole Mannich Bases (e.g., 3-(2-benzothiazolyl)-7-hydroxycoumarin derivatives):

  • Structural distinction : Benzothiazole replaces benzothiophene, and coumarin adds a fused lactone ring.

Chromone Derivatives (e.g., 7-hydroxy-3-arylcoumarins):

  • Key difference : Chromone’s oxygen heterocycle vs. benzothiophene’s sulfur.
  • Impact : Reduced electron density alters binding to enzymes like cholinesterase compared to sulfur-containing analogs .

Piperidine vs. Piperazine Analogs

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) vs. 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II)

  • Structural difference : Piperidine (6-membered, saturated) vs. piperazine (6-membered, two nitrogen atoms).
  • Crystal packing : Piperidine in I adopts a chair conformation, while piperazine in II forms ribbons via C–H⋯H interactions.

Key observations :

  • Benzothiophene vs. benzophenone: The latter’s ketone group enhances H₃R affinity (Ki = 30 nM) due to dipole interactions absent in sulfur-containing analogs .
  • Piperidine substituents : Bulky groups (e.g., benzothiophene-methyl) may hinder receptor binding compared to smaller substituents like hydroxyphenyl .

Biological Activity

3-(1-Benzothiophen-3-ylmethyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzothiophene moiety. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including those similar to this compound, have shown notable antiproliferative effects against various cancer cell lines. For instance, compounds within this class have demonstrated IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
  • Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antibacterial and antifungal activities. The presence of specific substituents can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antiproliferative Activity : In a study examining the effects of benzoylpiperidine derivatives, researchers found that compounds similar to this compound inhibited cell growth in cancer models with varying IC50 values. The modifications in the structure were crucial for enhancing potency and selectivity against cancer cells .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition potential of piperidine derivatives revealed that certain analogs exhibited competitive inhibition characteristics, suggesting their utility in drug design aimed at targeting specific enzymes involved in disease pathways.

Research Findings Table

Activity TypeCell Lines TestedIC50 Values (µM)References
Anticancer ActivityMDA-MB-231 (Breast Cancer)19.9 - 75.3
Anticancer ActivityOVCAR-3 (Ovarian Cancer)Varies
Antibacterial ActivityS. aureus0.0039 - 0.025
Antibacterial ActivityE. coliVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.